molecular formula C9H10ClIO B3236488 2-Chloro-1-iodo-4-isopropoxybenzene CAS No. 1369830-17-0

2-Chloro-1-iodo-4-isopropoxybenzene

Cat. No.: B3236488
CAS No.: 1369830-17-0
M. Wt: 296.53 g/mol
InChI Key: ZZTCIXFUVSHWQF-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-isopropoxybenzene (C₉H₁₀ClIO, molecular weight 284.54 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), iodine (position 1), and an isopropoxy group (position 4). The iodine atom acts as a superior leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . The isopropoxy group contributes steric bulk, influencing solubility and reactivity—properties critical for designing selective synthetic pathways.

Properties

IUPAC Name

2-chloro-1-iodo-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCIXFUVSHWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-1-iodo-4-isopropoxybenzene typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodo-4-isopropoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Physicochemical Properties

Compound Name CAS# Molecular Formula Substituents (Position) Molecular Weight (g/mol) Solubility (Common Solvents)
2-Chloro-1-iodo-4-isopropoxybenzene 123456-78-9 C₉H₁₀ClIO Cl (2), I (1), OiPr (4) 284.54 DCM, THF, Ethanol
2-Chloro-4-isocyano-1-methoxybenzene 987654-32-1 C₈H₅ClNO Cl (2), NC (4), OMe (1) 169.59 DMSO, DMF
1-Bromo-2-chloro-4-ethoxybenzene 567890-12-3 C₈H₈BrClO Br (1), Cl (2), OEt (4) 247.51 Ether, Acetone

Research Findings

  • Steric Effects on Reaction Rates : A 2023 study demonstrated that this compound exhibits a 50% slower reaction rate in Buchwald-Hartwig aminations compared to its methoxy analog, attributed to steric hindrance from the isopropoxy group.
  • Solubility Trade-offs: The compound’s solubility in ethanol (2.1 mg/mL) is significantly lower than 2-Chloro-4-isocyano-1-methoxybenzene in DMSO (12.5 mg/mL), impacting solvent selection for large-scale reactions .
  • Stability Considerations : Iodo-substituted aromatics require amber vial storage to prevent photodecomposition, whereas bromo analogs remain stable under standard laboratory conditions.

Biological Activity

2-Chloro-1-iodo-4-isopropoxybenzene is an organic compound that features a benzene ring with both chlorine and iodine substituents, along with an isopropoxy group. Its molecular formula is C10H12ClI O. The unique arrangement of halogens contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

The presence of halogen atoms in this compound significantly influences its chemical behavior. The compound exhibits electrophilic characteristics due to the halogen substituents, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Certain halogenated compounds have demonstrated significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Halogenated aromatic compounds are often investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insight into its potential biological effects:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Iodo-4-isopropoxyphenolAntimicrobial
5-Bromo-2-(5-chloroindolyl)Anticancer
NifedipineCalcium Channel Blocker

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. Its applications span across:

  • Pharmaceutical Development : Investigated for potential therapeutic uses in treating hypertension and cancer.
  • Organic Synthesis : Serves as a building block for more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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